

Spectroscopic Profile of 4-Aminopyridine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminopyridine-2-carboxylic acid

Cat. No.: B016592

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminopyridine-2-carboxylic acid** (also known as 4-aminopicolinic acid), a key intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support ongoing research and development efforts.

Chemical and Physical Properties

4-Aminopyridine-2-carboxylic acid is an off-white to beige solid organic compound.^{[2][3]} Its bifunctional nature, featuring both an amino group and a carboxylic acid group on a pyridine ring, makes it a versatile building block in organic synthesis.^[2]

Property	Value	Reference
CAS Number	100047-36-7	[4]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[4]
Molecular Weight	138.12 g/mol	[4]
Appearance	White to off-white or beige solid	[2][3]
Melting Point	266-268 °C	[5]
Solubility	Soluble in Acetone, Ethanol, Methanol	[3]

Spectroscopic Data Summary

The following sections provide a detailed summary of the available spectroscopic data for **4-Aminopyridine-2-carboxylic acid**, presented in tabular format for clarity and ease of comparison.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LCMS) analysis confirms the molecular weight of the compound.

Technique	Parameter	Observed Value	Reference
LCMS	[M+H] ⁺	139.1 m/z	[4]
Retention Time	0.21 minutes	[4]	

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data provides insight into the hydrogen environments within the molecule. The following data was obtained in Deuterium Oxide (D₂O).[5]

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
7.82	s	Ar-H	[5]
6.95	s	Ar-H	[5]
6.41	s	Ar-H	[5]

Note: The broad signals for the -NH₂ and -COOH protons are not typically observed in D₂O due to proton exchange with the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹³C NMR data is predicted based on the chemical structure and typical chemical shift ranges for analogous compounds, as experimentally determined data was not available in the cited literature.

Predicted Chemical Shift (δ) ppm	Assignment
~170-185	C=O (Carboxylic Acid)
~150-160	C-NH ₂
~140-150	C-COOH
~140-150	Aromatic C-H
~110-120	Aromatic C-H
~105-115	Aromatic C-H

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The data below was obtained from a sample prepared as a KBr pellet.[\[5\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3340-3275	broad	N-H stretch	[5]
3196-3081	broad	O-H stretch (Carboxylic Acid)	[5]
1634	strong	C=O stretch (Carboxylic Acid)	[5]
1391	strong	C-N stretch / O-H bend	[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Synthesis of 4-Aminopyridine-2-carboxylic Acid

The compound was synthesized via the catalytic hydrogenation of 4-nitropicolinic acid N-oxide. A mixture of the starting material was subjected to a hydrogen atmosphere (60 psi) in the presence of a Palladium on carbon (Pd/C) catalyst and stirred for 48 hours at room temperature. The resulting product was filtered and recrystallized from a hot water/ethanol mixture to yield a white solid.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Aminopyridine-2-carboxylic acid** was dissolved in Deuterium Oxide (D₂O) for ¹H NMR analysis. Spectra were recorded on a 300 MHz spectrometer. Chemical shifts were referenced to residual solvent signals.[\[5\]](#) For ¹³C NMR, a similar sample preparation would be employed, with analysis typically performed on a spectrometer operating at 75 or 125 MHz.

Infrared (IR) Spectroscopy

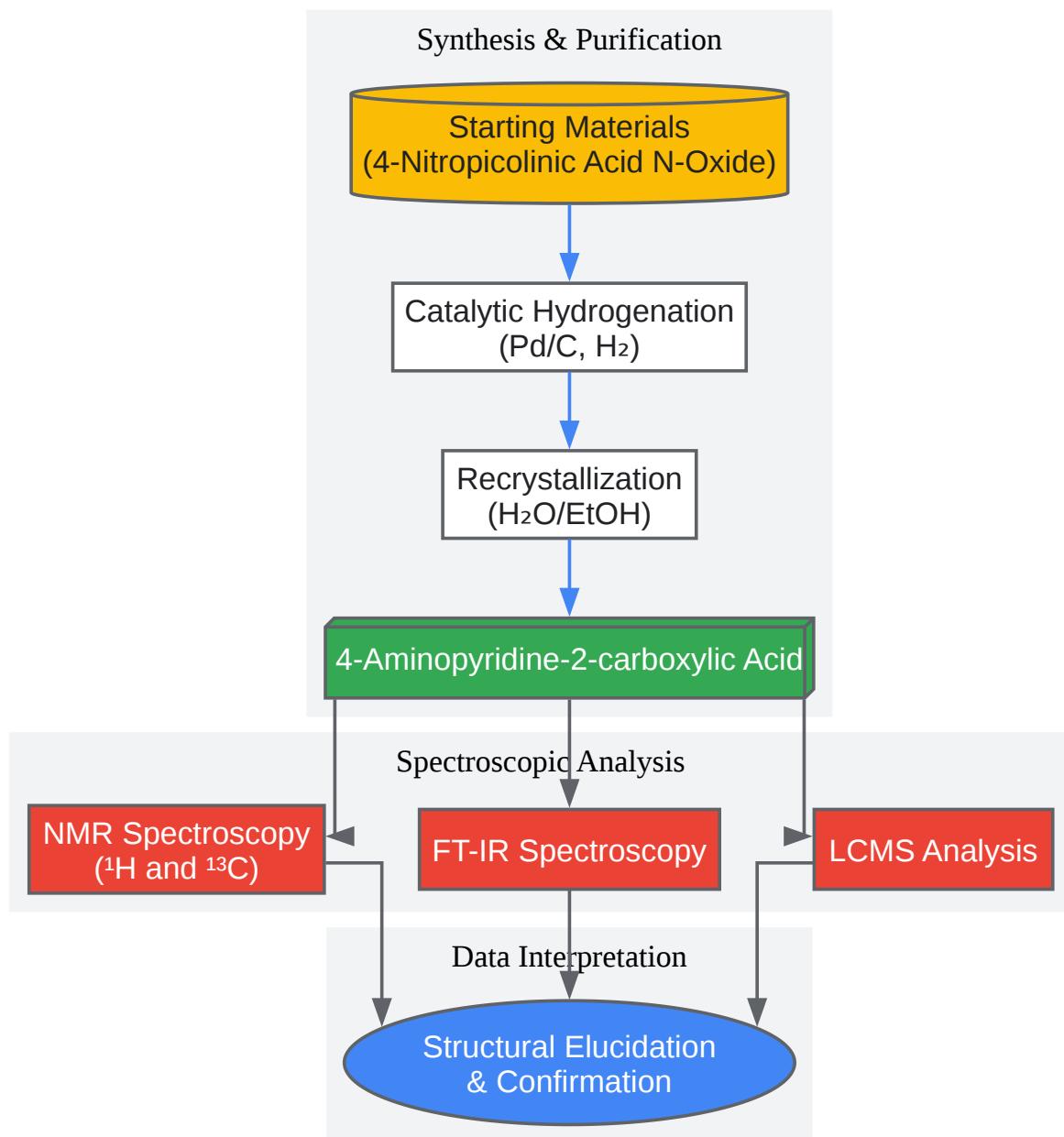
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared by mixing with Potassium Bromide (KBr) and pressing into a thin pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.[\[5\]](#)

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS analysis was performed on a synthesized sample of **4-Aminopyridine-2-carboxylic acid** to confirm its mass and purity. The analysis identified the protonated molecular ion $[M+H]^+$.^[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **4-Aminopyridine-2-carboxylic acid**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Aminopyridine-2-carboxylic acid**.

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